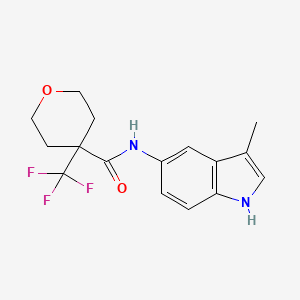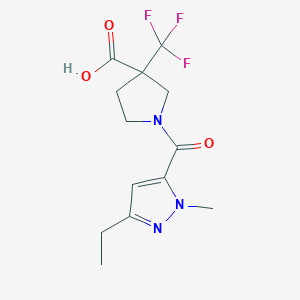
1-methylsulfonyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methylsulfonyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MS-275 or Entinostat and is a class I selective histone deacetylase (HDAC) inhibitor. In
作用机制
MS-275 exerts its effects by inhibiting the activity of class I HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. Inhibition of HDAC enzymes by MS-275 leads to increased acetylation of histone proteins, resulting in a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce angiogenesis. MS-275 has also been shown to improve cognitive function in animal models of neurodegenerative diseases by increasing synaptic plasticity and reducing oxidative stress. In addition, it has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
MS-275 has several advantages as a research tool. It is a selective inhibitor of class I HDAC enzymes and does not affect other classes of HDAC enzymes. It has also been shown to have a good safety profile in animal models. However, there are some limitations to its use in lab experiments. MS-275 has limited solubility in water, which can make it difficult to administer in vivo. In addition, it has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on MS-275. One area of interest is its potential therapeutic applications in cancer treatment. MS-275 has shown promising results in preclinical studies and clinical trials for the treatment of various types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases. MS-275 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to explore its potential therapeutic applications in humans. Additionally, research is needed to explore the potential use of MS-275 in the treatment of inflammatory diseases.
合成方法
The synthesis of MS-275 involves the reaction of N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields MS-275 as a white crystalline solid. The purity of the compound can be improved through recrystallization.
科学研究应用
MS-275 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MS-275 has also been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. In addition, it has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
1-methylsulfonyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-20(18,19)13(6-2-3-7-13)12(17)14-10-11(16)15-8-4-5-9-15/h2-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBZVZHZLXJABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCC1)C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate](/img/structure/B7356139.png)
![N-[3-cyano-4-(methoxymethyl)phenyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356140.png)
![N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide](/img/structure/B7356148.png)
![N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide](/img/structure/B7356156.png)
![2-[2-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]phenoxy]propanoic acid](/img/structure/B7356159.png)

![Acetic acid;2-(4-fluorophenyl)-2-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]acetic acid](/img/structure/B7356168.png)
![(1-cyclobutylpyrazol-4-yl)-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7356182.png)
![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(5-fluoro-1-benzofuran-7-yl)methanone](/img/structure/B7356186.png)
![(3,3-dimethyl-4,5,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl)-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7356191.png)
![9-Methyl-3-oxo-2,7,8,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),8,10,12,14-pentaene-6-carboxylic acid](/img/structure/B7356195.png)
![6-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356203.png)
![2-tert-butyl-N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,4-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide](/img/structure/B7356210.png)